molecular formula C23H22N4O4 B2905850 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 952969-21-0

2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2905850
CAS No.: 952969-21-0
M. Wt: 418.453
InChI Key: NZSDICCKPJFDLD-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with ethoxy and methoxy groups, as well as an imidazo[1,2-b]pyridazinyl moiety. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the methoxy groups can be achieved through nucleophilic substitution reactions using methanol and a suitable base.

    Coupling Reactions: The benzamide moiety can be introduced via amide coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Ethoxylation: The ethoxy group is typically introduced through an etherification reaction, using ethyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing advanced chromatographic methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The imidazo[1,2-b]pyridazine ring can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of halogens or other electrophiles on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in oncology or neurology.

Industry

Industrially, this compound might be used in the development of specialty chemicals or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,2-b]pyridazine moiety could play a crucial role in binding to these targets, influencing pathways involved in cell signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(2-methoxyphenyl)benzamide: Lacks the imidazo[1,2-b]pyridazinyl group, potentially altering its biological activity.

    N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide: Lacks the ethoxy group, which might affect its solubility and reactivity.

    2-ethoxy-N-(2-methoxy-5-phenyl)benzamide: Lacks the imidazo[1,2-b]pyridazinyl group, which is crucial for specific interactions.

Uniqueness

The presence of both the ethoxy and methoxy groups, along with the imidazo[1,2-b]pyridazinyl moiety, makes 2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide unique. These functional groups contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-ethoxy-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-4-31-19-8-6-5-7-16(19)23(28)25-17-13-15(9-10-20(17)29-2)18-14-27-21(24-18)11-12-22(26-27)30-3/h5-14H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSDICCKPJFDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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